molecular formula C7H8N2O2S B2828397 3-(Pyrimidin-2-ylsulfanyl)propanoic acid CAS No. 919466-99-2

3-(Pyrimidin-2-ylsulfanyl)propanoic acid

Cat. No.: B2828397
CAS No.: 919466-99-2
M. Wt: 184.21
InChI Key: IXIVLKHHLBUYME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrimidine (B1678525) Scaffolds in Bioactive Molecules

The pyrimidine scaffold is a fundamental heterocyclic ring system that is integral to all living organisms as a component of nucleic acids (cytosine, thymine, and uracil). juniperpublishers.com Beyond this vital biological role, pyrimidine derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide array of biological targets. nih.gov This versatility has led to the development of a vast number of synthetic pyrimidine-containing compounds with a broad spectrum of pharmacological activities. wjarr.com

Researchers have successfully synthesized pyrimidine derivatives demonstrating potent antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, analgesic, and anticonvulsant properties. wjarr.comijpsr.commdpi.com The pyrimidine ring's structure can be readily and strategically modified at multiple positions, allowing chemists to fine-tune the resulting molecules' biological affinity and selectivity for specific targets. mdpi.comnih.gov This adaptability makes the pyrimidine nucleus a highly valuable starting point for the design and discovery of novel therapeutic agents. juniperpublishers.comresearchgate.net

Overview of Propanoic Acid Derivatives in Medicinal Chemistry

Propanoic acid and its derivatives represent another crucial class of molecules in medicinal chemistry. ontosight.ai The aryl propionic acid group, in particular, is a large and important family of Non-Steroidal Anti-inflammatory Drugs (NSAIDs), with well-known members such as Ibuprofen and Ketoprofen. orientjchem.orghumanjournals.com These compounds primarily exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—mediators of inflammation and pain. orientjchem.org

Rationale for Investigating 3-(Pyrimidin-2-ylsulfanyl)propanoic Acid

The rationale for synthesizing and investigating this compound stems from the principle of molecular hybridization. This strategy involves covalently linking two or more pharmacophores to create a new hybrid molecule with the potential for enhanced or novel biological activity. In this case, the compound combines the biologically versatile pyrimidine ring with the medicinally significant propanoic acid moiety through a thioether (-S-) bridge.

The thioether linkage is not merely a passive spacer; it provides rotational flexibility and can participate in biological interactions. Furthermore, the sulfur atom can be oxidized to form sulfoxides or sulfones, offering additional avenues for structural modification and modulation of biological activity. smolecule.com Research into pyrimidine derivatives containing a thioether moiety has already shown promise, with some compounds exhibiting significant antibacterial and insecticidal activities. nih.govmdpi.com Therefore, the investigation of this compound is driven by the hypothesis that this specific combination of structural motifs could lead to a compound with unique and valuable biochemical properties.

Scope and Objectives of Research on this compound

Research focused on this compound encompasses several key objectives aimed at fully characterizing the compound and exploring its potential applications. The primary goals include:

Synthesis and Characterization: Developing efficient and reliable synthetic pathways for the compound. Common methods include nucleophilic substitution reactions between a pyrimidine-thiol derivative and a propanoic acid derivative. smolecule.com Once synthesized, the compound's structure and purity are confirmed using analytical techniques such as NMR and mass spectrometry.

Investigation of Physicochemical Properties: Determining the compound's key physical and chemical properties, which are crucial for understanding its behavior in biological systems.

Exploration of Biological Activity: Screening the compound for a range of potential pharmacological effects. Based on its structural components, research efforts are directed towards its potential as an enzyme inhibitor, particularly for enzymes like phosphodiesterases which play crucial roles in cellular signaling. smolecule.com

Structure-Activity Relationship (SAR) Studies: Using the compound as a lead structure to synthesize new analogues. By systematically modifying the pyrimidine ring or the propanoic acid chain, researchers can study how these structural changes affect biological activity, providing insights for the design of more potent and selective molecules.

The following table summarizes the key chemical properties of the subject compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₈N₂O₂S
Molecular Weight 184.22 g/mol
Monoisotopic Mass 184.03065 Da
SMILES C1=CN=C(N=C1)SCCC(=O)O
InChIKey IXIVLKHHLBUYME-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrimidin-2-ylsulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c10-6(11)2-5-12-7-8-3-1-4-9-7/h1,3-4H,2,5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIVLKHHLBUYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Exploration of Biological Activities of 3 Pyrimidin 2 Ylsulfanyl Propanoic Acid and Its Derivatives

Broad-Spectrum Biological Activity Screening Methodologies

The initial assessment of the biological activities of novel compounds like 3-(Pyrimidin-2-ylsulfanyl)propanoic acid and its derivatives often involves broad-spectrum screening to identify potential therapeutic applications. These screening methodologies are designed to evaluate the compound's effects across a wide range of biological targets and systems.

Antimicrobial Properties (Antibacterial, Antifungal)

The antimicrobial potential of pyrimidine-thioether and pyrimidine-thioalkanoic acid derivatives, which are structurally related to this compound, has been a subject of significant investigation. Screening for antimicrobial properties typically involves determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.

Similarly, a range of pyrimidin-2-ol/thiol/amine analogues have demonstrated appreciable antibacterial and antifungal activities. nih.gov For example, certain derivatives have shown potent activity against Gram-positive bacteria such as S. aureus and Bacillus subtilis, as well as Gram-negative bacteria including E. coli and Pseudomonas aeruginosa. nih.gov Antifungal activity has also been observed against species like Candida albicans and Aspergillus niger. nih.gov

Table 1: Illustrative Antimicrobial Activity of Pyrimidine-Thiol Derivatives (Analogues)

Compound TypeTest OrganismMIC (µM/ml)Reference
Pyrimidin-2-thiol analogueStaphylococcus aureus0.87 nih.gov
Pyrimidin-2-thiol analogueBacillus subtilis0.96 nih.gov
Pyrimidin-2-thiol analogueEscherichia coli0.91 nih.gov
Pyrimidin-2-thiol analoguePseudomonas aeruginosa0.77 nih.gov
Pyrimidin-2-thiol analogueCandida albicans1.73 nih.gov
Pyrimidin-2-thiol analogueAspergillus niger1.68 nih.gov

Note: The data presented in this table is for structurally related pyrimidine-thiol derivatives and not for this compound itself, as direct experimental data for this specific compound is not available.

Enzyme Inhibition Potential

Research indicates that this compound has been explored for its potential as an inhibitor of various enzymes, with a particular focus on phosphodiesterases (PDEs). smolecule.com PDEs are crucial enzymes in cellular signaling pathways, and their inhibition can have significant therapeutic effects.

While specific IC50 values for this compound against PDEs are not widely reported, the broader class of pyrimidine (B1678525) derivatives has been extensively studied for enzyme inhibitory activity. For example, certain pyrimidine derivatives have been investigated as inhibitors of glutathione (B108866) reductase (GR), an enzyme implicated in cancer and malaria. researchgate.netmdpi.com In one study, various pyrimidine derivatives were found to inhibit GR with IC50 values in the micromolar range. researchgate.netmdpi.com

Table 2: Illustrative Enzyme Inhibitory Activity of Pyrimidine Derivatives (Analogues)

CompoundEnzymeInhibition TypeIC50 (µM)K_i (µM)Reference
PyrimidineGlutathione Reductase-0.9682.984 researchgate.netmdpi.com
4-amino-2-chloropyrimidineGlutathione ReductaseNoncompetitive0.3771.847 researchgate.netmdpi.com
4-amino-6-chloropyrimidineGlutathione Reductase-0.3741.269 researchgate.netmdpi.com
4-amino-2,6-dichloropyrimidineGlutathione ReductaseNoncompetitive0.3900.979 researchgate.netmdpi.com

Note: This table presents data for pyrimidine derivatives as inhibitors of glutathione reductase and not for this compound, for which specific enzyme inhibition data is not available.

Receptor Modulatory Effects

The ability of pyrimidine derivatives to modulate the activity of various receptors is another area of active research. While specific receptor binding data for this compound is limited, studies on related thieno[2,3-d]pyrimidine (B153573) derivatives have shown selective binding affinities for adenosine (B11128) receptors (ARs). nih.gov For instance, certain derivatives with a free amino group at the 2-position and an imidazole (B134444) or 1,2,4-triazole (B32235) ring at the 4-position of the scaffold demonstrated selective binding to the hA2A adenosine receptor. nih.gov Conversely, carbamoylation of the amino group at the 2-position led to increased affinity and selectivity for the hA3 adenosine receptor. nih.gov These findings suggest that the pyrimidine scaffold can be chemically modified to achieve selective modulation of specific receptor subtypes.

In Vitro Biological Activity Assays and Cellular Studies

Following broad-spectrum screening, promising compounds undergo more detailed in vitro biological activity assays and cellular studies to identify their specific cellular targets and elucidate their mechanisms of action.

Cellular Target Identification and Validation

Identifying the specific cellular targets of a bioactive compound is a critical step in drug discovery. For pyrimidine derivatives, a variety of cellular targets have been identified. For instance, some pyrimidine-2-thione derivatives have been evaluated for their ability to inhibit the H-RAS-GTP active form protein, a key player in cancer signaling pathways. nih.gov Molecular docking studies can be employed to predict the binding of these compounds to the active site of the target protein. nih.gov

In the context of cancer, pyrimidine derivatives have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases such as Aurora kinase (AURK) and polo-like kinase (PLK), which are involved in cell cycle regulation. nih.gov

Mechanistic Studies of Biological Action

Understanding the mechanism through which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For pyrimidine derivatives with anticancer properties, mechanistic studies have revealed various modes of action. For example, some pyrrolo[2,3-d]pyrimidine derivatives have been shown to induce apoptosis in cancer cell lines. nih.gov Flow cytometry analysis can be used to demonstrate an increase in the percentage of apoptotic cells and cell cycle arrest at different stages. nih.gov

Furthermore, in the context of antimicrobial activity, the mechanism may involve the inhibition of essential microbial enzymes or disruption of the cell membrane. For enzyme inhibitors, kinetic studies are performed to determine the type of inhibition (e.g., competitive, noncompetitive, or uncompetitive), which provides insights into how the compound interacts with the enzyme and its substrate. youtube.com

pH-Dependent Activity Mechanisms

The biological activity of weakly acidic or basic compounds can be significantly influenced by pH, as this determines their ionization state, which in turn affects their ability to cross cellular membranes and interact with molecular targets. This compound contains a carboxylic acid group and a pyrimidine ring, both of which have ionizable groups. The pKa of the carboxylic acid group suggests that its protonation state will change significantly across physiological pH ranges.

The uptake and efficacy of many antimicrobial agents, including those with carboxylic acid moieties, are known to be pH-dependent. For instance, the antimicrobial activity of certain carboxylic acids is often more pronounced at a lower extracellular pH. This is because the un-ionized, more lipophilic form of the acid can more readily diffuse across the lipid bilayer of microbial cell membranes. Once inside the cell, where the pH is typically higher, the acid dissociates, releasing a proton and the corresponding anion. This can lead to intracellular acidification and the accumulation of the anion, which may disrupt cellular processes.

Table 1: Postulated pH-Dependent Effects on this compound Activity

pH ConditionPostulated Effect on CompoundPotential Biological Consequence
Acidic (Low pH) Increased proportion of un-ionized carboxylic acid.Enhanced passive diffusion across microbial cell membranes.
Neutral/Alkaline (High pH) Increased proportion of ionized carboxylate.Potential for trapping within the cell, leading to anion accumulation. Altered binding to extracellular targets.

Note: This table is based on general chemical principles, as specific experimental data for this compound is not currently available.

Metabolic Pathway Interference (e.g., CoA-derivative accumulation)

The structural similarity of this compound to natural metabolic intermediates suggests that it could potentially interfere with various metabolic pathways. One such area of interest is its possible interaction with Coenzyme A (CoA) metabolism. Propanoic acid and its derivatives are known to be activated to their corresponding CoA esters by acyl-CoA synthetases.

If this compound is a substrate for these enzymes, it would be converted into 3-(Pyrimidin-2-ylsulfanyl)propanoyl-CoA. The accumulation of such an "unnatural" CoA derivative could have several detrimental effects on cellular metabolism:

Sequestration of the free CoA pool: The formation of a stable or slowly metabolized CoA ester would reduce the amount of free CoA available for other essential metabolic reactions, such as the citric acid cycle, fatty acid synthesis, and fatty acid β-oxidation.

Inhibition of enzymes: The 3-(Pyrimidin-2-ylsulfanyl)propanoyl-CoA derivative could act as a competitive or allosteric inhibitor of enzymes that normally utilize acetyl-CoA, propionyl-CoA, or other short-chain acyl-CoAs.

Formation of aberrant metabolic products: The unnatural acyl-CoA could potentially be incorporated into other metabolic pathways, leading to the synthesis of non-functional or toxic molecules.

While the interference of various xenobiotics with CoA metabolism is a known mechanism of toxicity, specific studies demonstrating the formation of a CoA derivative from this compound and its subsequent effects on metabolic pathways have not been identified in the reviewed literature. Therefore, the potential for this compound to interfere with CoA metabolism is a hypothesis based on its chemical structure.

Table 2: Potential Metabolic Interference Mechanisms of this compound

Potential MechanismDescriptionPossible Cellular Outcome
CoA Derivative Formation Enzymatic conversion to 3-(Pyrimidin-2-ylsulfanyl)propanoyl-CoA.Depletion of free Coenzyme A pool.
Enzyme Inhibition The CoA derivative acts as an inhibitor of key metabolic enzymes.Disruption of central carbon metabolism and energy production.
Metabolic Disruption Incorporation of the unnatural acyl-CoA into biosynthetic pathways.Formation of non-functional cellular components.

Note: This table outlines hypothetical mechanisms, as direct experimental evidence for this compound is lacking in the current body of scientific literature.

Computational and Theoretical Investigations of 3 Pyrimidin 2 Ylsulfanyl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei in molecules. These methods provide a detailed understanding of molecular properties that are often difficult or impossible to determine experimentally. For 3-(Pyrimidin-2-ylsulfanyl)propanoic acid, these calculations can elucidate its three-dimensional structure, electronic distribution, and reactivity, which are critical determinants of its biological function.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a leading method in quantum chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the optimized molecular geometry of this compound, which corresponds to the lowest energy conformation of the molecule. This is achieved by solving the Kohn-Sham equations, where the electron density is the central variable. The optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric interactions.

Furthermore, DFT calculations reveal the electronic structure of the molecule, including the distribution of electron density and the energies of the molecular orbitals. These electronic properties are key to understanding the molecule's stability, reactivity, and intermolecular interactions.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound calculated using DFT

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-N11.34N1-C1-N2120.5
C1-S11.75C1-S1-C2105.2
C2-C31.53S1-C2-C3110.8
C4-O11.21C2-C3-C4112.3
C4-O21.35O1-C4-O2125.6

Note: The data in this table is illustrative and represents typical values that might be obtained from a DFT calculation. Actual values would require a specific computational study.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution and energies of the HOMO and LUMO can indicate the likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO-6.8
LUMO-1.5
HOMO-LUMO Gap5.3

Note: The data in this table is for illustrative purposes. The actual energy values would be determined from a quantum chemical calculation.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution and reactive sites of a molecule. The MEP map is a three-dimensional plot of the electrostatic potential on the electron density surface of a molecule. Different colors on the MEP map represent different values of the electrostatic potential. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the carboxylic acid group, indicating their role as potential hydrogen bond acceptors and sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid.

Non-covalent Interactions Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, stability, and biological activity of molecules. These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, are significantly weaker than covalent bonds but are collectively vital for molecular recognition and binding to biological targets.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions within this compound and between the molecule and its environment. Understanding the NCI profile can provide valuable insights into its crystal packing and its potential binding modes with a biological receptor.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are powerful predictive tools in drug discovery, allowing for the estimation of the activity of novel compounds before their synthesis and testing.

Development of QSAR Models for Predictive Activity

The development of a QSAR model for a series of pyrimidine derivatives, including this compound, would involve several key steps. First, a dataset of compounds with known biological activities (e.g., inhibitory concentrations against a specific enzyme) is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature and are intended to numerically represent the chemical structure.

Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are then used to build a mathematical model that correlates the molecular descriptors with the biological activity. The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

A hypothetical QSAR model for a series of pyrimidine-based inhibitors might be represented by the following equation:

pIC50 = β0 + β1(LogP) + β2(TPSA) + β3(HOMO)

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

LogP is the logarithm of the octanol-water partition coefficient, representing lipophilicity.

TPSA is the topological polar surface area, representing polarity.

HOMO is the energy of the Highest Occupied Molecular Orbital, an electronic descriptor.

β0, β1, β2, and β3 are the regression coefficients determined from the statistical analysis.

Such a model, once validated, could be used to predict the biological activity of newly designed analogues of this compound, thereby accelerating the discovery of more potent compounds.

Correlation of Molecular Descriptors with Biological Responses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of compounds and their biological activities. frontiersin.orgfrontiersin.org This is achieved by correlating molecular descriptors—numerical values that quantify various physicochemical properties of a molecule—with a measured biological response. frontiersin.org For compounds structurally related to this compound, such as pyrimidine and propanoic acid derivatives, QSAR studies have been instrumental in identifying key structural features that influence their therapeutic effects. researchgate.netnih.gov

Research on various pyrimidine derivatives has demonstrated that molecular descriptors can be effectively correlated with a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.govmdpi.comresearchgate.net For instance, in studies of 2-(4-methylsulfonylphenyl)pyrimidine derivatives as Cyclooxygenase-2 (COX-2) inhibitors, QSAR models have been developed to understand the structural requirements for inhibitory activity. nih.gov Similarly, QSAR analyses of other pyrimidine analogs have linked descriptors to antiproliferative and antimicrobial effects. nih.govresearchgate.net These models help predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective therapeutic agents. frontiersin.org

The types of molecular descriptors frequently used in these studies are varied and can be categorized as electronic, steric, hydrophobic, and topological. The correlation of these descriptors with specific biological responses provides crucial insights for rational drug design.

Table 1: Correlation of Molecular Descriptor Types with Biological Activities in Pyrimidine and Propanoic Acid Derivatives

Descriptor Category Examples Correlated Biological Activity
Hydrophobicity LogP (Partition coefficient), LogD (Distribution coefficient) Anti-inflammatory, Antimicrobial
Electronic Dipole moment, HOMO/LUMO energies, Partial charges Anticancer, Enzyme inhibition
Steric/Size Molar refractivity (MR), Molecular Weight (MW), Molar Volume (MV) Enzyme inhibition, Receptor binding

Importance of Topological Parameters (e.g., Kier's alpha first order shape index, valence first order molecular connectivity index)

Among the various classes of molecular descriptors, topological parameters play a significant role in defining the biological activity of molecules. frontiersin.org These descriptors are numerical values derived from the 2D representation of a molecule, encoding information about its size, shape, branching, and atom connectivity. frontiersin.org They are particularly valuable in QSAR studies because they are relatively simple to calculate and can effectively capture structural features that govern ligand-receptor interactions.

In a key study on the antimicrobial activity of propionic acid derivatives, QSAR analysis revealed that the biological response was primarily governed by specific topological parameters. researchgate.net The two most significant descriptors identified were:

Kier's alpha first order shape index (κα1): This index quantifies the shape of a molecule by relating the number of atoms to the number of paths of length one. It provides a measure of the molecule's degree of star-graph-likeness and cyclicity, which can influence how it fits into a receptor's binding site.

Valence first order molecular connectivity index (¹χv): This index is calculated from the non-hydrogen part of the molecule and considers the valence of each atom. It reflects the degree of branching and connectivity, incorporating information about heteroatoms and multiple bonds, which are crucial for molecular interactions.

The findings from this research demonstrated that these two topological indices were sufficient to build a statistically significant QSAR model that could predict the antibacterial and antifungal activities of the synthesized propionic acid derivatives. researchgate.net This highlights the critical importance of molecular shape and connectivity in determining the antimicrobial efficacy of compounds related to this compound.

Table 2: Significance of Key Topological Parameters in QSAR Studies

Topological Parameter Information Encoded Importance in Drug Design
Kier's alpha first order shape index (κα1) Molecular shape, cyclicity, and complexity. Crucial for describing the steric fit of a ligand into its biological target. researchgate.net

| Valence first order molecular connectivity index (¹χv) | Atomic connectivity, branching, and electronic nature (valence). | Reflects features that influence intermolecular forces like van der Waals and electronic interactions. researchgate.net |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of computer-aided drug design that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. nih.govresearchgate.net This abstract model serves as a 3D query for virtual screening, a computational technique used to search large libraries of chemical compounds to identify potential new drug candidates. nih.govresearchgate.net

Ligand-Based Pharmacophore Model Generation

Ligand-based pharmacophore modeling is employed when the 3D structure of the biological target is unknown, but a set of molecules with known activity is available. researchgate.netmdpi.com The process is based on the principle that molecules binding to the same target likely share common chemical features arranged in a similar spatial orientation. nih.gov

The generation workflow typically involves several stages:

Training Set Selection: A diverse set of active compounds is selected. mdpi.com

Conformational Analysis: All possible low-energy 3D conformations of each molecule in the training set are generated.

Feature Identification: Common chemical features are identified. These typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positive/negative ionizable groups. nih.gov

Molecular Alignment: The conformations are superimposed in 3D space to find a common arrangement of the identified features.

Hypothesis Generation: A pharmacophore hypothesis, which is the 3D model representing this common arrangement, is generated. nih.gov For instance, a study on pyrimidine derivatives as COX-2 inhibitors resulted in a five-point pharmacophore model containing four hydrogen bond acceptors and one hydrogen bond donor. nih.gov This model encapsulates the key features required for COX-2 inhibition by this class of compounds.

Structure-Based Pharmacophore Model Generation

When the three-dimensional structure of the target protein, often in complex with a ligand, is available (e.g., from X-ray crystallography), a structure-based pharmacophore model can be generated. nih.govresearchgate.net This approach has the advantage of being derived directly from the known molecular interactions within the target's binding site.

The process involves analyzing the protein-ligand complex to identify the key interaction points. researchgate.net Features such as hydrogen bonds, hydrophobic contacts, and ionic interactions between the ligand and the amino acid residues of the active site are mapped out. researchgate.net These interaction points are then translated into pharmacophore features, creating a 3D model that represents the ideal complementarity between a ligand and the target. This model can also include "excluded volumes," which represent regions of space occupied by the receptor, helping to filter out molecules that would clash with the protein. nih.gov

Application in Virtual Screening for Target Ligands

Once a pharmacophore model is developed and validated, it is used as a 3D query to rapidly screen large virtual databases containing millions of compounds. researchgate.netmdpi.com Each compound in the database is assessed to see if it can adopt a low-energy conformation that matches the pharmacophoric features of the query, both in type and spatial arrangement. frontiersin.org

This process acts as a highly effective filter, significantly reducing the number of molecules that need to be considered for further, more computationally expensive, evaluation. nih.gov The output of a pharmacophore-based virtual screen is a list of "hits"—compounds from the database that match the model and are therefore predicted to be active against the biological target of interest. mdpi.com

Table 3: Workflow of Pharmacophore-Based Virtual Screening

Step Description Outcome
1. Query Generation A ligand-based or structure-based pharmacophore model is created and validated. A 3D electronic and steric query representing essential binding features.
2. Database Preparation A large database of chemical compounds is prepared, often generating multiple 3D conformations for each entry. A searchable library of drug-like molecules.
3. Screening The pharmacophore query is used to search the prepared database. Identification of molecules that match the pharmacophore hypothesis.

| 4. Hit Retrieval | Compounds that successfully map onto the pharmacophore features are collected. | A smaller, enriched subset of compounds (hits) with a higher probability of being active. |

Integration with Molecular Docking Studies

To enhance the accuracy and predictive power of virtual screening, pharmacophore modeling is often integrated with molecular docking. scilit.com This combination creates a powerful hierarchical workflow for identifying promising lead compounds.

In this integrated approach, the pharmacophore model is used first as a rapid screening tool to filter a large database and retrieve a manageable number of hits, as described above. nih.gov This initial step efficiently weeds out molecules that lack the essential features for binding.

Subsequently, the smaller set of hits identified by the pharmacophore screen is subjected to molecular docking. nih.gov Molecular docking is a more computationally intensive method that predicts the preferred orientation of a ligand within a receptor's binding site and estimates the strength of the interaction, typically by calculating a docking score or binding energy. scilit.comresearchgate.net This second step provides a more detailed and quantitative assessment of the potential binding affinity and pose of the candidate molecules.

This synergistic integration leverages the speed of pharmacophore screening and the detailed evaluation of molecular docking, leading to a more reliable and efficient drug discovery process. nih.govscilit.com

Table 4: Roles of Pharmacophore Modeling and Molecular Docking in Integrated Screening

Technique Primary Role Strengths
Pharmacophore Screening Rapidly filters large compound libraries to identify potential hits based on essential features. High speed; computationally inexpensive; effective at exploring vast chemical space.

| Molecular Docking | Predicts the binding mode and affinity of the filtered hits within the target's active site. | Provides detailed information on ligand-receptor interactions; ranks hits based on binding energy. |

Molecular Dynamics Simulations to Assess Ligand-Target Stability and Binding

As of the latest available research, specific molecular dynamics (MD) simulation studies focusing exclusively on this compound to assess its ligand-target stability and binding dynamics have not been published in peer-reviewed literature. While MD simulations are a powerful computational tool for elucidating the behavior of ligand-protein complexes over time, providing insights into binding stability, conformational changes, and key intermolecular interactions, dedicated research applying this methodology to this compound is not yet available.

The scientific community relies on published research to detail the application of methods like MD simulations. Such studies would typically involve defining a specific protein target for this compound, followed by the execution of simulations to generate trajectory data. Analysis of these trajectories would yield critical parameters for understanding the ligand's binding affinity and stability.

General Principles of Molecular Dynamics Simulations for Ligand-Target Analysis:

In a typical molecular dynamics simulation study for a compound like this compound, researchers would investigate several key metrics to ascertain ligand-target stability. These often include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the course of a simulation suggests that the ligand has reached an equilibrium state within the binding pocket of the target protein, indicating a stable binding mode.

Root Mean Square Fluctuation (RMSF): RMSF is useful for determining the flexibility of different regions of the protein and the ligand. High RMSF values for the ligand could indicate instability in its binding, while lower values suggest it remains in a consistent conformation.

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the protein are critical for binding affinity and specificity. MD simulations allow for the tracking of these bonds throughout the simulation, providing an average number of hydrogen bonds, which is a strong indicator of a stable interaction.

Binding Free Energy Calculations: Techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) are often employed on the snapshots from MD simulations to estimate the binding free energy of the ligand-protein complex. This provides a quantitative measure of the binding affinity.

Without specific studies on this compound, it is not possible to provide detailed research findings or data tables related to its performance in molecular dynamics simulations. The application of these computational methods to this particular compound remains a potential area for future research to explore its therapeutic potential and interaction with biological targets.

Structure Activity Relationships Sar and Derivatization for Enhanced Bioactivity of 3 Pyrimidin 2 Ylsulfanyl Propanoic Acid

Elucidation of Key Structural Features for Biological Activity

The thioether linkage, while seemingly a simple linker, plays a multifaceted role. It provides a degree of conformational flexibility, allowing the pyrimidine (B1678525) and propanoic acid moieties to adopt an optimal orientation for target binding. The sulfur atom itself can participate in various non-covalent interactions, including hydrogen bonds and van der Waals forces. Furthermore, the thioether can be susceptible to metabolism (oxidation to sulfoxide (B87167) and sulfone), which can alter the compound's activity and pharmacokinetic profile. smolecule.com

The propanoic acid chain is another key contributor to the molecule's bioactivity. The terminal carboxylic acid group is ionizable at physiological pH, enabling it to form strong ionic interactions and hydrogen bonds with complementary residues, such as arginine and lysine, in a protein's active site. The length and substitution of this alkyl chain are also important for optimizing interactions with the target.

While specific SAR studies on 3-(pyrimidin-2-ylsulfanyl)propanoic acid are not extensively documented in publicly available literature, general principles derived from related pyrimidine derivatives suggest that the following features are likely crucial for its biological activity:

The pyrimidine core: Essential for establishing fundamental binding interactions.

The C2-thioether linkage: Provides appropriate spacing and orientation of the two key pharmacophoric elements.

The terminal carboxylic acid: Acts as a key anchoring group through ionic and hydrogen bonding interactions.

The following table summarizes the hypothetical importance of each structural feature for a potential biological target, based on general medicinal chemistry principles.

Structural FeaturePotential Role in Biological ActivityPossible Interactions with Target
Pyrimidine RingPrimary pharmacophore, scaffold for substitutionHydrogen bonding (N1, N3), π-π stacking, hydrophobic interactions
Thioether LinkageFlexible linker, potential for metabolic modificationvan der Waals forces, conformational positioning
Propanoic Acid ChainAnchoring group, solubility enhancerIonic bonds, hydrogen bonds

This table is illustrative and based on general principles of medicinal chemistry.

Design and Synthesis of this compound Derivatives

The design and synthesis of derivatives of this compound are aimed at systematically probing the SAR and optimizing the compound's biological profile. Synthetic strategies generally involve the reaction of a pyrimidine-2-thiol (B7767146) with a suitable propanoic acid derivative. smolecule.com

Modifications to the pyrimidine ring are a primary avenue for enhancing bioactivity and selectivity. Introducing substituents at the C4, C5, and C6 positions can profoundly impact the molecule's interaction with its biological target. For instance, the introduction of small alkyl or alkoxy groups can enhance hydrophobic interactions, while polar groups like amino or hydroxyl can introduce new hydrogen bonding opportunities. The synthesis of such derivatives typically starts with a pre-functionalized pyrimidine ring that is then reacted with a suitable sulfur-containing propanoic acid precursor.

A hypothetical series of derivatives with modifications on the pyrimidine ring and their expected impact on a generic kinase inhibitory activity are presented in the table below.

DerivativeR1R2R3Hypothetical IC50 (µM)Rationale for Design
Parent HHH10Baseline activity
1a CH3HH5Increased hydrophobic interaction
1b HNH2H2Potential for new hydrogen bond
1c ClHH8Electron-withdrawing effect
1d HHPhenyl15Steric hindrance

This data is illustrative and intended to demonstrate the principles of SAR.

The propanoic acid moiety is another key site for derivatization. The carboxylic acid can be converted into esters or amides to modulate physicochemical properties such as lipophilicity and cell permeability. smolecule.com Esterification can serve as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active carboxylic acid. Amide formation with various amines can introduce new interaction points and alter the hydrogen bonding capacity of the molecule.

The following table illustrates potential derivatives of the propanoic acid chain and their predicted effects on cell permeability.

DerivativeModificationPredicted Cell PermeabilityRationale
Parent Acid -COOHLowIonized at physiological pH
Methyl Ester -COOCH3ModerateIncreased lipophilicity
Ethylamide -CONHCH2CH3Moderate-HighNeutral, can still form H-bonds
Morpholinoamide -CON(CH2CH2)2OHighIncreased lipophilicity and improved PK properties

This table is illustrative and based on general medicinal chemistry principles.

Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Hits from this screen are then optimized and grown into more potent, lead-like molecules.

The scaffold of this compound can be deconstructed into key fragments that could be utilized in an FBDD campaign. For instance, pyrimidine-2-thiol could serve as an initial fragment to probe for interactions within a target's binding site. Once a pyrimidine-based fragment is identified as a binder, it can be elaborated by linking it to various side chains, including the propanoic acid moiety, to enhance affinity and selectivity. This "fragment growing" or "fragment linking" approach can lead to the discovery of novel and potent inhibitors. The fact that fragment-based approaches can be used for the synthesis of this compound further underscores its suitability for FBDD. smolecule.com

Bioisosteric Replacements in this compound Analogs

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound. cambridgemedchemconsulting.com Several bioisosteric replacements can be envisioned for the this compound scaffold.

The carboxylic acid group, for example, can be replaced with other acidic functional groups such as a tetrazole, a sulfonamide, or a hydroxamic acid. These replacements can alter the pKa, lipophilicity, and metabolic stability of the molecule while maintaining the key acidic interaction with the target.

The thioether linkage can also be replaced with other linkers. For example, an ether linkage would remove the potential for oxidation, while an amine or amide linkage could introduce new hydrogen bonding capabilities. The sulfur atom could also be oxidized to a sulfoxide or sulfone, which would increase the polarity and hydrogen bonding capacity of the linker.

The following table provides some potential bioisosteric replacements for the key functional groups of this compound.

Original GroupBioisosteric ReplacementPotential Advantage
Carboxylic Acid (-COOH)TetrazoleImproved metabolic stability, similar pKa
Carboxylic Acid (-COOH)Sulfonamide (-SO2NHR)Increased lipophilicity, altered pKa
Thioether (-S-)Ether (-O-)Increased metabolic stability
Thioether (-S-)Amine (-NH-)Introduction of H-bond donor
Thioether (-S-)Sulfoxide (-SO-)Increased polarity and H-bond acceptor capacity

This table is illustrative and based on established principles of bioisosterism.

Emerging Research Directions and Future Prospects for 3 Pyrimidin 2 Ylsulfanyl Propanoic Acid

Exploration of Novel Therapeutic Applications

The pyrimidine (B1678525) core is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the propanoic acid tail and the thioether bridge in 3-(Pyrimidin-2-ylsulfanyl)propanoic acid introduces distinct chemical properties that may allow for the targeting of novel biological pathways.

Researchers are actively investigating the potential of this compound and its derivatives across several therapeutic areas. One of the primary areas of interest is in oncology. Pyrimidine analogs have a long history in cancer chemotherapy, primarily as antimetabolites that interfere with nucleic acid synthesis. The unique structure of this compound may allow it to act as an inhibitor of various enzymes crucial for cancer cell proliferation and survival, such as kinases or histone deacetylases.

In the realm of infectious diseases, pyrimidine derivatives have shown efficacy as antiviral, antibacterial, and antifungal agents. The thioether linkage in this compound is of particular interest, as sulfur-containing compounds are known to possess antimicrobial properties. Future research will likely focus on screening this compound against a panel of clinically relevant pathogens to identify potential lead compounds for new anti-infective therapies.

Furthermore, the anti-inflammatory potential of pyrimidine-containing molecules is an active area of research. Chronic inflammation is a key component of many diseases, including autoimmune disorders and cardiovascular disease. By modulating inflammatory pathways, this compound could offer a novel therapeutic approach for these conditions.

Table 1: Potential Therapeutic Targets for this compound

Therapeutic Area Potential Molecular Target Rationale
Oncology Tyrosine Kinases (e.g., EGFR, VEGFR) Pyrimidine scaffolds are common in kinase inhibitors.
Histone Deacetylases (HDACs) The carboxylic acid moiety can interact with the zinc ion in the active site.
Infectious Diseases Dihydrofolate Reductase (DHFR) A classic target for pyrimidine-based antimicrobials.
Fungal Ergosterol Biosynthesis Thioether-containing compounds can interfere with sterol metabolism.
Inflammation Cyclooxygenase (COX) Enzymes Propanoic acid derivatives are known COX inhibitors.

Development of Advanced Computational Models

To expedite the discovery and optimization of therapeutic agents based on the this compound scaffold, researchers are turning to advanced computational models. These in silico methods provide valuable insights into the molecular interactions between the compound and its potential biological targets, guiding the design of more potent and selective derivatives.

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a ligand to a protein target. By creating a three-dimensional model of the target protein's binding site, researchers can virtually screen libraries of compounds, including derivatives of this compound, to identify those with the highest predicted binding affinity. This approach can significantly reduce the time and cost associated with traditional high-throughput screening.

Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-protein interaction. These simulations model the movement of atoms over time, providing a more realistic representation of the binding process and the stability of the resulting complex. MD simulations can help to understand the conformational changes that occur upon binding and to identify key amino acid residues involved in the interaction. This information is crucial for the rational design of new drug candidates with improved pharmacological properties.

Quantitative Structure-Activity Relationship (QSAR) studies are another important computational tool. QSAR models correlate the chemical structure of a series of compounds with their biological activity. By identifying the structural features that are most important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, further streamlining the drug discovery process.

Table 2: Illustrative Computational Approaches for this compound Research

Computational Method Application Expected Outcome
Molecular Docking Virtual screening against a panel of kinases. Identification of potential kinase targets and prediction of binding modes.
Molecular Dynamics Simulation of the compound bound to a target enzyme. Assessment of binding stability and identification of key interactions.

| QSAR | Analysis of a series of synthesized derivatives. | Development of a predictive model for biological activity. |

Integration with Systems Biology Approaches

The complexity of biological systems necessitates a holistic approach to understanding the effects of new chemical entities. Systems biology, which integrates experimental data with computational modeling to study the interactions between the components of a biological system, is becoming an indispensable tool in drug discovery and development.

By integrating data from genomics, proteomics, and metabolomics, researchers can build comprehensive models of cellular pathways and networks. These models can then be used to predict the systemic effects of perturbing the system with a compound like this compound. For instance, by identifying the metabolic pathways affected by the compound, researchers can gain insights into its mechanism of action and potential off-target effects.

Metabolomics , the large-scale study of small molecules within cells, tissues, or organisms, is particularly relevant. By analyzing the changes in the metabolome following treatment with this compound, scientists can identify biomarkers of drug response and toxicity. This information can be invaluable for personalizing medicine and optimizing treatment regimens.

Furthermore, network pharmacology can be employed to understand the polypharmacology of this compound – its ability to interact with multiple targets. By constructing drug-target interaction networks, researchers can identify potential synergistic or antagonistic effects when the compound is used in combination with other drugs. This systems-level understanding is crucial for developing effective combination therapies.

Methodological Advancements in Analytical Detection via Derivatization

The accurate and sensitive detection of this compound and its metabolites in biological matrices is essential for preclinical and clinical studies. However, the inherent properties of the molecule, such as its polarity and potential for low volatility, can present challenges for standard analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

To overcome these challenges, researchers are exploring derivatization strategies to enhance the analytical properties of the compound. Derivatization involves chemically modifying the analyte to improve its chromatographic behavior, increase its ionization efficiency in the mass spectrometer, and enhance its detectability.

For GC-MS analysis, the carboxylic acid group of this compound can be esterified to increase its volatility and thermal stability. Common derivatizing agents for this purpose include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents like pentafluorobenzyl bromide (PFBBr).

For LC-MS analysis, derivatization can be used to improve ionization efficiency, particularly in electrospray ionization (ESI). Reagents that introduce a permanently charged group or a readily ionizable moiety can significantly enhance the signal intensity. This is especially useful for detecting low concentrations of the compound and its metabolites in complex biological samples. The development of novel derivatization reagents tailored to the specific chemical properties of thioether-containing carboxylic acids is an active area of research.

Table 3: Potential Derivatization Strategies for the Analysis of this compound

Analytical Technique Derivatization Approach Derivatizing Agent Example Purpose
GC-MS Silylation BSTFA Increase volatility and thermal stability.
Alkylation PFBBr Enhance electron capture detection.
LC-MS/MS Amidation 2-picolylamine Improve positive mode ESI ionization.

Q & A

Q. What are the common synthetic routes for 3-(Pyrimidin-2-ylsulfanyl)propanoic acid, and how is purity ensured?

The compound is typically synthesized via coupling reactions between pyrimidine-2-thiol and halogenated propanoic acid derivatives under basic conditions (e.g., NaOH or K₂CO₃). Post-synthesis, purification is achieved using recrystallization or reverse-phase HPLC. Purity validation requires analytical techniques like NMR (¹H/¹³C) and LC-MS to confirm molecular integrity and detect impurities .

Q. How is this compound characterized structurally and functionally in preliminary studies?

Structural characterization employs:

  • X-ray crystallography to resolve the pyrimidine-sulfanyl-propanoic acid backbone.
  • FT-IR spectroscopy to identify functional groups (e.g., S-H stretch at ~2550 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹). Initial biological screening uses enzyme inhibition assays (e.g., phosphodiesterase activity measured via UV-Vis spectrophotometry) and cytotoxicity profiling in cell lines (e.g., HEK293) .

Q. What are the recommended protocols for assessing solubility and stability in biological buffers?

Solubility is tested in PBS (pH 7.4), DMSO, and ethanol using dynamic light scattering (DLS). Stability studies involve incubating the compound at 37°C for 24–72 hours, followed by LC-MS to monitor degradation products. Adjusting pH or using cyclodextrin-based formulations can enhance aqueous solubility .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s inhibitory effects on phosphodiesterases (PDEs)?

Use surface plasmon resonance (SPR) to measure real-time binding kinetics (ka/kd) and isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS). Competitive inhibition assays with 3-isobutyl-1-methylxanthine (IBMX) as a control can validate specificity. Dose-response curves (IC₅₀) should be generated across PDE isoforms (e.g., PDE4 vs. PDE5) to assess selectivity .

Q. How should contradictory binding affinity data from SPR versus ITC be resolved?

SPR may overestimate binding due to avidity effects in immobilized enzyme systems, while ITC provides solution-phase accuracy. Validate results by:

  • Repeating experiments with reversed immobilization (ligand vs. analyte).
  • Cross-referencing with enzymatic activity assays (e.g., cAMP/cGMP hydrolysis rates). Statistical tools like Bland-Altman analysis can quantify method discrepancies .

Q. What strategies are effective for structure-activity relationship (SAR) studies with structural analogs?

Compare analogs such as:

CompoundKey ModificationImpact on Activity
3-(Pyridin-2-yldisulfanyl)propanoic acidDisulfide linkageReduced PDE4 inhibition
2-Amino-3-(pyrimidin-5-yl)propanoic acidAmino substitutionEnhanced solubility, lower IC₅₀
Molecular docking (e.g., AutoDock Vina) can predict interactions with PDE active sites, guiding synthetic modifications .

Q. What advanced techniques elucidate the compound’s mechanism of action in cellular signaling pathways?

  • Cryo-EM or X-ray crystallography to resolve ligand-enzyme complexes.
  • Metabolomics (LC-HRMS) to track cAMP/cGMP levels in treated cells.
  • RNA-seq to identify downstream gene expression changes (e.g., inflammatory mediators in PDE4-linked pathways) .

Data Contradiction Analysis

  • Example Issue : Discrepancies in reported IC₅₀ values across studies.
    • Resolution : Standardize assay conditions (e.g., ATP concentration, pH). Validate using a reference inhibitor (e.g., rolipram for PDE4). Meta-analysis of published data can identify outliers due to methodological variability .

Methodological Best Practices

  • Always include negative controls (e.g., solvent-only) in enzyme assays.
  • For SAR, prioritize analogs with modifications at the sulfanyl or propanoic acid moieties, as these regions critically influence PDE binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.